Angiotensin II acetate Angiotensin II acetate Angiotensin II Acetate is the acetate salt form of therapeutic angiotensin II, a synthetic form of the endogenous angiotensin II, a peptide hormone of the renin-angiotensin-aldosterone system (RAAS) that causes vasoconstriction and an increase in blood pressure, that may be used for the treatment of septic or other distributive shock. Upon administration, therapeutic angiotensin II binds to angiotensin II type 1 receptor on vascular smooth muscle cells which leads to Ca2+/calmodulin-dependent phosphorylation of myosin. This causes smooth muscle contraction and results in vasoconstriction and an increase in blood pressure. Therapeutic angiotensin II also increases blood pressure by stimulating the release of the steroid hormone aldosterone, which regulates the renal absorption of water and sodium.
Brand Name: Vulcanchem
CAS No.: 68521-88-0
VCID: VC21540338
InChI: InChI=1S/C50H71N13O12.C2H4O2/c1-5-28(4)41(47(72)59-36(23-31-25-54-26-56-31)48(73)63-20-10-14-38(63)45(70)60-37(49(74)75)22-29-11-7-6-8-12-29)62-44(69)35(21-30-15-17-32(64)18-16-30)58-46(71)40(27(2)3)61-43(68)34(13-9-19-55-50(52)53)57-42(67)33(51)24-39(65)66;1-2(3)4/h6-8,11-12,15-18,25-28,33-38,40-41,64H,5,9-10,13-14,19-24,51H2,1-4H3,(H,54,56)(H,57,67)(H,58,71)(H,59,72)(H,60,70)(H,61,68)(H,62,69)(H,65,66)(H,74,75)(H4,52,53,55);1H3,(H,3,4)/t28-,33-,34-,35-,36-,37-,38-,40-,41-;/m0./s1
SMILES:
Molecular Formula: C52H75N13O14
Molecular Weight: 1106.2 g/mol

Angiotensin II acetate

CAS No.: 68521-88-0

VCID: VC21540338

Molecular Formula: C52H75N13O14

Molecular Weight: 1106.2 g/mol

Purity: 98%

* For research use only. Not for human or veterinary use.

Angiotensin II acetate - 68521-88-0

Description

Angiotensin II acetate is the acetate salt form of therapeutic angiotensin II, a synthetic version of the naturally occurring peptide hormone angiotensin II. This compound plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance in the body . Angiotensin II acetate is used primarily for the treatment of septic or other distributive shock by increasing blood pressure through vasoconstriction and stimulating the release of aldosterone .

Mechanism of Action

Angiotensin II acetate acts by binding to angiotensin II type 1 receptors on vascular smooth muscle cells, leading to Ca2+/calmodulin-dependent phosphorylation of myosin. This results in smooth muscle contraction and vasoconstriction, increasing blood pressure . Additionally, it stimulates the release of aldosterone, which enhances sodium and water reabsorption in the kidneys, further contributing to blood pressure elevation .

Clinical Use and Efficacy

Clinical Trial FindingsAngiotensin II AcetatePlacebo
Increase in MAP at Hour 3Mean increase of about 7 mmHg larger than placeboBaseline increase
Thrombotic Events21 (13%) patients8 (5%) patients
Mortality at Day 2875 (46%) deaths85 (54%) deaths

Safety Profile

While angiotensin II acetate is generally considered safe for use in humans, it carries risks such as increased thrombotic events, delirium, peripheral ischemia, and lactic acidosis . These adverse effects are often associated with systemic or local hypoperfusion, common in shock patients .

Adverse EventsAngiotensin II AcetatePlacebo
Thrombotic Events21 (13%) patients8 (5%) patients
Delirium9 (6%) patients1 (<1%) patient
Peripheral Ischemia7 (4%) patients4 (2%) patients
Lactic Acidosis12 (7%) patients1 (<1%) patient
CAS No. 68521-88-0
Product Name Angiotensin II acetate
Molecular Formula C52H75N13O14
Molecular Weight 1106.2 g/mol
IUPAC Name acetic acid;(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C50H71N13O12.C2H4O2/c1-5-28(4)41(47(72)59-36(23-31-25-54-26-56-31)48(73)63-20-10-14-38(63)45(70)60-37(49(74)75)22-29-11-7-6-8-12-29)62-44(69)35(21-30-15-17-32(64)18-16-30)58-46(71)40(27(2)3)61-43(68)34(13-9-19-55-50(52)53)57-42(67)33(51)24-39(65)66;1-2(3)4/h6-8,11-12,15-18,25-28,33-38,40-41,64H,5,9-10,13-14,19-24,51H2,1-4H3,(H,54,56)(H,57,67)(H,58,71)(H,59,72)(H,60,70)(H,61,68)(H,62,69)(H,65,66)(H,74,75)(H4,52,53,55);1H3,(H,3,4)/t28-,33-,34-,35-,36-,37-,38-,40-,41-;/m0./s1
Standard InChIKey VBTZKFAHKJXHBA-PIONDTTLSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N.CC(=O)O
Canonical SMILES CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.CC(=O)O
Purity 98%
Sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe
PubChem Compound 172197
Last Modified Aug 15 2023

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